molecular formula C26H46O5S B15089773 (R)-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol

(R)-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol

Cat. No.: B15089773
M. Wt: 470.7 g/mol
InChI Key: UUEUZIPDQUXORP-RUZDIDTESA-N
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Description

®-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol is a chemical compound that belongs to the class of glycerol derivatives It is characterized by the presence of a hexadecyl group and a p-toluenesulfonyl group attached to the glycerol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol typically involves the esterification of glycerol with p-toluenesulfonyl chloride in the presence of a base, followed by the introduction of the hexadecyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis by providing better control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

®-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The p-toluenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the p-toluenesulfonyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl and thiol derivatives.

    Substitution: Various substituted glycerol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in cell membrane structure and function. The hexadecyl group mimics the lipid tails found in biological membranes, making it useful in the study of membrane dynamics and interactions.

Medicine

In medicine, ®-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol is investigated for its potential therapeutic applications. Its ability to interact with lipid membranes suggests it could be used in drug delivery systems or as a component of lipid-based therapies.

Industry

In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in surfactants, emulsifiers, and other functional materials.

Mechanism of Action

The mechanism of action of ®-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol involves its interaction with lipid membranes. The hexadecyl group integrates into the lipid bilayer, while the p-toluenesulfonyl group can interact with membrane proteins or other components. This dual interaction can affect membrane fluidity, permeability, and protein function, making it a valuable tool in the study of membrane biology.

Comparison with Similar Compounds

Similar Compounds

    1-O-Hexadecyl-2,3-diacylglycerol: Similar in structure but lacks the p-toluenesulfonyl group.

    1-O-Hexadecyl-3-acetylglycerol: Contains an acetyl group instead of the p-toluenesulfonyl group.

    1-O-Hexadecyl-3-phosphatidylglycerol: Contains a phosphatidyl group, making it more hydrophilic.

Uniqueness

®-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol is unique due to the presence of both a long hydrophobic hexadecyl chain and a hydrophilic p-toluenesulfonyl group. This combination allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications.

Properties

Molecular Formula

C26H46O5S

Molecular Weight

470.7 g/mol

IUPAC Name

[(2R)-3-hexadecoxy-2-hydroxypropyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C26H46O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-22-25(27)23-31-32(28,29)26-19-17-24(2)18-20-26/h17-20,25,27H,3-16,21-23H2,1-2H3/t25-/m1/s1

InChI Key

UUEUZIPDQUXORP-RUZDIDTESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COS(=O)(=O)C1=CC=C(C=C1)C)O

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COS(=O)(=O)C1=CC=C(C=C1)C)O

Origin of Product

United States

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